Iminoctadintriazetat

Übersicht

Beschreibung

Iminoctadine triacetate is a chemical compound widely used as a fungicide. It is known for its high efficacy in controlling fungal diseases in various crops, including fruit trees and lawns. The compound is characterized by its high polarity and stability in neutral and acidic media .

Wissenschaftliche Forschungsanwendungen

Iminoctadine triacetate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and analytical methods.

Biology: The compound is employed in studies related to fungal biology and plant pathology.

Medicine: Research explores its potential use in developing antifungal treatments.

Industry: Iminoctadine triacetate is widely used in agriculture as a fungicide to protect crops from fungal infections

Wirkmechanismus

Target of Action

Iminoctadine triacetate primarily targets fungal pathogens. It is widely used as a fungicide to control a variety of fungal diseases . The compound’s primary targets are the fungal cell membranes and the biosynthesis of fungal lipids .

Mode of Action

Iminoctadine triacetate interacts with its targets by disrupting the function of fungal cell membranes and suppressing the formation of appressorium and mycelium through inhibition of spore germination . The Fungicide Resistance Action Committee suggests that its major mode of action is to interfere with the function of fungal cell membranes .

Biochemical Pathways

Iminoctadine triacetate affects the biosynthesis of fungal lipids, which are crucial components of the fungal cell membrane . By disrupting these biochemical pathways, the compound inhibits the germination of spores and the growth of mycelia, thereby preventing the spread of fungal pathogens .

Pharmacokinetics

It is known that the compound has high polarity and stability in neutral and acidic media , which may influence its bioavailability and efficacy.

Result of Action

The action of iminoctadine triacetate results in the disruption of fungal cell membranes and the inhibition of spore germination and mycelial growth . This leads to the death of the fungal cells and prevents the spread of fungal diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of iminoctadine triacetate. Furthermore, the compound’s high polarity and stability in neutral and acidic media suggest that it may be more effective in certain pH environments.

Biochemische Analyse

Biochemical Properties

Iminoctadine triacetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily affects the biosynthesis of fungal lipids, disrupting the function of fungal cell membranes . This disruption is achieved through the inhibition of spore germination and suppression of appressorium and mycelium formation . The compound’s interaction with fungal cell membranes is crucial for its antifungal activity, as it prevents the fungi from establishing infections in plants.

Cellular Effects

Iminoctadine triacetate exerts several effects on different types of cells and cellular processes. In fungal cells, it disrupts the biosynthesis of lipids, leading to compromised cell membrane integrity . This disruption affects cell signaling pathways and gene expression, ultimately inhibiting fungal growth and reproduction. In plant cells, iminoctadine triacetate has been shown to enhance resistance against fungal infections by inducing the expression of defense-related genes . Additionally, it influences cellular metabolism by altering the levels of key metabolites involved in lipid biosynthesis .

Molecular Mechanism

The molecular mechanism of iminoctadine triacetate involves its binding interactions with specific biomolecules. It binds to enzymes involved in lipid biosynthesis, inhibiting their activity and preventing the formation of essential lipids required for fungal cell membrane integrity . This inhibition leads to the disruption of fungal cell membranes, causing cell lysis and death. Furthermore, iminoctadine triacetate has been shown to interfere with gene expression by modulating transcription factors involved in the regulation of lipid biosynthesis genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of iminoctadine triacetate have been observed to change over time. The compound exhibits high stability in neutral and acidic media, maintaining its antifungal activity for extended periods . Its degradation can occur under alkaline conditions, leading to a reduction in its efficacy . Long-term studies have shown that iminoctadine triacetate can have lasting effects on cellular function, with treated plants exhibiting enhanced resistance to fungal infections even after the compound has degraded .

Dosage Effects in Animal Models

The effects of iminoctadine triacetate vary with different dosages in animal models. At low doses, the compound has been shown to be effective in controlling fungal infections without causing significant adverse effects . At high doses, iminoctadine triacetate can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, with a clear dose-response relationship indicating that higher doses result in increased toxicity .

Metabolic Pathways

Iminoctadine triacetate is involved in several metabolic pathways, primarily affecting lipid biosynthesis in fungal cells . It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, inhibiting their activity and preventing the formation of essential lipids . This inhibition leads to a reduction in metabolic flux through the lipid biosynthesis pathway, resulting in decreased levels of key metabolites required for fungal cell membrane integrity .

Transport and Distribution

Within cells and tissues, iminoctadine triacetate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, iminoctadine triacetate accumulates in specific compartments, such as the endoplasmic reticulum and Golgi apparatus, where it exerts its antifungal effects . The compound’s localization and accumulation are crucial for its activity, as they determine the sites of action within the cell .

Subcellular Localization

The subcellular localization of iminoctadine triacetate plays a significant role in its activity and function. The compound is directed to specific compartments within the cell, such as the endoplasmic reticulum and Golgi apparatus, through targeting signals and post-translational modifications . These modifications ensure that iminoctadine triacetate reaches its sites of action, where it can effectively inhibit lipid biosynthesis and disrupt fungal cell membranes . The precise localization of the compound is essential for its antifungal activity and overall efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iminoctadine triacetate can be synthesized using 1,17-diamino-9-azanonadecane (commonly known as triamine) and S-methylisothiourea sulfate as starting materials. The synthesis involves the following steps:

Preparation of Triamine: Triamine is prepared by cooling and solidifying octanediamine, followed by careful addition of concentrated nitric acid until the material melts. The mixture is then heated under nitrogen gas to 160°C, allowing water to evaporate. The reaction continues until the temperature reaches 205°C, and ammonia is released. The mixture is then cooled to 80°C, and nitrogen gas is stopped. The triamine is then extracted using benzene and distilled under reduced pressure to obtain the final product.

Formation of Iminoctadine Triacetate: Triamine is reacted with S-methylisothiourea sulfate in water, followed by heating under reflux for one hour. The mixture is then cooled, and sulfuric acid is added to precipitate the product.

Industrial Production Methods: The industrial production of iminoctadine triacetate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Iminoctadine triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule, altering its chemical properties.

Substitution: Iminoctadine triacetate can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reactions: These reactions often involve nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted iminoctadine derivatives .

Vergleich Mit ähnlichen Verbindungen

Iminoctadine tris(albesilate): Another fungicide with similar properties and applications.

Polyoxin B: A fungicide that interferes with chitin biosynthesis in fungal cell walls.

Uniqueness: Iminoctadine triacetate is unique due to its high polarity and stability in neutral and acidic media. Its ability to disrupt fungal cell membranes makes it highly effective against a wide range of fungal pathogens .

Biologische Aktivität

Iminoctadine triacetate, a nitrogen-based fungicide, is recognized for its significant biological activity, primarily in agricultural applications. This compound is particularly effective against various fungal pathogens that threaten crop yields and quality. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

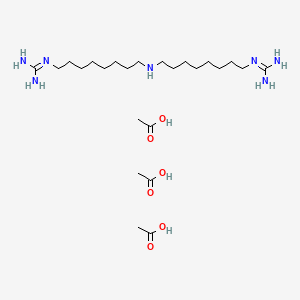

Iminoctadine triacetate is chemically characterized as a triacetate derivative of iminoctadine. Its molecular formula is , indicating a complex structure conducive to its fungicidal properties. The compound's unique configuration allows it to interact effectively with fungal cells, disrupting vital cellular processes.

The biological activity of iminoctadine triacetate is attributed to its ability to inhibit fungal growth through several mechanisms:

- Cell Membrane Disruption : It interferes with the integrity of fungal cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Fungal Enzymes : The compound inhibits key enzymes involved in fungal metabolism and reproduction, thus curtailing growth.

- Resistance Management : Iminoctadine triacetate has shown effectiveness against strains resistant to other fungicides, making it a valuable tool in integrated pest management.

Applications in Agriculture

Iminoctadine triacetate is primarily utilized as a fungicide in various crops. Key applications include:

- Apple Scab Control : Effective against Venturia inaequalis, the causative agent of apple scab, particularly in regions with cool and wet climates.

- Peach Brown Rot Management : Controls Monilinia fructicola, responsible for peach brown rot, especially in warm and humid conditions.

- Citrus Green Mold Prevention : Used in combination with benzimidazoles to combat Penicillium digitatum, which poses a significant threat to citrus production.

Research Findings

Recent studies have highlighted the efficacy of iminoctadine triacetate across various fungal pathogens. Below is a summary table illustrating its effectiveness against selected fungi:

| Fungal Pathogen | Crop Type | Efficacy (%) | Reference |

|---|---|---|---|

| Venturia inaequalis | Apple | 85 | |

| Monilinia fructicola | Peach | 90 | |

| Penicillium digitatum | Citrus | 80 | |

| Botrytis cinerea | Grapes | 75 | |

| Fusarium spp. | Various | 70 |

Case Studies

-

Apple Scab Management :

- A series of bioassays conducted from 2019 to 2021 demonstrated that iminoctadine triacetate effectively reduced the incidence of apple scab by up to 85% when applied during critical growth stages.

-

Peach Brown Rot Control :

- In trials targeting peach orchards, iminoctadine triacetate application resulted in a significant reduction (90%) in brown rot incidence, showcasing its potential for enhancing fruit quality and marketability.

-

Citrus Green Mold Resistance :

- In Japan, studies indicated that combining iminoctadine triacetate with benzimidazoles effectively controlled benzimidazole-resistant strains of Penicillium digitatum, demonstrating its role in resistance management strategies.

Environmental Impact and Safety

While iminoctadine triacetate exhibits potent antifungal properties, its environmental impact is also a consideration. Studies indicate that it can be photodegraded by photocatalytic processes under UV light, suggesting potential methods for reducing environmental residues post-application. However, it is classified as an acute toxic irritant and poses environmental hazards if not managed properly.

Eigenschaften

IUPAC Name |

acetic acid;2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H41N7.3C2H4O2/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;3*1-2(3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);3*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWDSATZSMJRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H53N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058427 | |

| Record name | Iminoctadine triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57520-17-9, 39202-40-9, 115044-19-4 | |

| Record name | Iminoctadine triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057520179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminoctadine triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'''-(iminodi-8,1-octanediyl)bisguanidinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guazatine, acetate (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iminoctadine Triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMINOCTADINE TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FTU5HTW7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Iminoctadine triacetate exert its fungicidal effect?

A1: Iminoctadine triacetate disrupts the cell membrane function of fungi. In polyoxin-resistant Alternaria alternata apple pathotype, it was found to act synergistically with Polyoxin B. Iminoctadine triacetate's disruption of the cell membrane likely increases the incorporation of Polyoxin B into the fungal cells, enhancing its effectiveness. []

Q2: Are there any specific cellular processes that Iminoctadine triacetate is known to affect?

A2: Yes, research indicates that Iminoctadine triacetate can induce electrolyte leakage in fungi, suggesting damage to the cell membrane. Additionally, in combination with Polyoxin B, it has been shown to inhibit chitin biosynthesis, a crucial process for fungal cell wall formation. []

Q3: What is the molecular formula and weight of Iminoctadine triacetate?

A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of Iminoctadine triacetate. Further research using chemical databases or the manufacturer's information would be necessary to obtain this information.

Q4: Has the stability of Iminoctadine triacetate been evaluated under different environmental conditions?

A4: Yes, studies have investigated the half-life of Iminoctadine triacetate in soil. In a silty clay environment, the half-life was observed to be 30 days in laboratory conditions and 19.5 days in field tests. Similarly, in silty loam, the half-life was 27 days (laboratory) and 17.5 days (field). These findings suggest that soil type and environmental factors can influence the persistence of this fungicide. [, ]

Q5: Does the addition of adjuvants impact the effectiveness of Iminoctadine triacetate?

A5: Research suggests that adding a paraffinic sticker adjuvant to Iminoctadine triacetate liquid can enhance its efficacy. In a study on Satsuma mandarin, this combination led to a reduction in the occurrence of fruit rot caused by Penicillium digitatum, both in inoculation tests and after refrigerated maritime transport. This improvement is attributed to the adjuvant's ability to improve the fungicide's adherence to the fruit. []

Q6: Is Iminoctadine triacetate known to exhibit any catalytic properties?

A6: The provided research excerpts do not describe any catalytic properties associated with Iminoctadine triacetate. Its primary mode of action focuses on disrupting fungal cell membrane function and is not described as a catalyst in the context of these studies.

Q7: How do structural modifications of Iminoctadine triacetate influence its activity?

A7: The provided research excerpts do not delve into the structure-activity relationship of Iminoctadine triacetate. Further research is needed to understand how structural modifications might affect its fungicidal activity, potency, and selectivity.

Q8: Are there specific formulation strategies employed to improve the stability or effectiveness of Iminoctadine triacetate?

A8: One study highlights the use of a paraffinic sticker adjuvant in conjunction with Iminoctadine triacetate to enhance its rainfastness and residual efficacy against citrus green mold caused by Penicillium digitatum. [] This suggests that formulation strategies, such as the use of adjuvants, can play a significant role in maximizing the fungicide's effectiveness.

Q9: What are the known toxicological effects of Iminoctadine triacetate?

A9: Research on silkworms (Bombyx mori) indicates that ingestion of Iminoctadine triacetate can lead to developmental abnormalities and mortality. Larvae exposed to the fungicide exhibited growth inhibition, reduced food intake, and ultimately died without progressing to the next developmental stage. While the exact mechanism remains unclear, the study suggests that the fungicide might disrupt metabolic processes essential for growth and development. [, ]

Q10: Are there any safety concerns regarding the use of Iminoctadine triacetate in agriculture?

A10: While Iminoctadine triacetate is generally considered effective and safe for controlling fungal diseases in various crops, one study raises concerns about its potential toxicity to non-target organisms. The research found that Iminoctadine triacetate exhibited toxicity to immature individuals of the predatory mite Euseius sojaensis, a beneficial species in agricultural ecosystems. This highlights the importance of careful consideration and risk assessment when using this fungicide to minimize potential negative impacts on non-target organisms. []

Q11: What analytical methods are commonly employed to detect and quantify Iminoctadine triacetate?

A11: Several analytical techniques have been explored for the detection and quantification of Iminoctadine triacetate residues. One study reports the development of a highly sensitive method using solid-phase extraction LC/ESI/MS with hydrophilic interaction chromatography for analyzing Iminoctadine triacetate residues in tap water. [] Another study describes a method involving gas chromatography with electron capture detection (GC/ECD) after derivatization with hexafluoropentanedione and acetylation. [, ] More recently, a rapid and sensitive method using HPLC-tandem mass spectrometry with hydrophobic interaction chromatography has been developed for determining Iminoctadine triacetate residues in agricultural products. []

Q12: What is the environmental fate of Iminoctadine triacetate, and are there any concerns regarding its impact on ecosystems?

A12: Research on the photocatalytic degradation of Iminoctadine triacetate using modified titanium dioxide (TiO2) highlights the importance of understanding its environmental fate and developing strategies for its removal from water sources. [, , , ] While the specific details of its degradation pathways and potential byproducts are not discussed in detail within these excerpts, the studies underscore the need for further research to assess and mitigate the potential environmental risks associated with Iminoctadine triacetate use.

Q13: Are there any alternative fungicides that can be used in place of Iminoctadine triacetate?

A13: Yes, several alternative fungicides are mentioned in the provided research, each with its own spectrum of activity and efficacy against different fungal pathogens. Some of these alternatives include:

- Tebuconazole and Trifloxystrobin: These fungicides, often used in combination, have shown efficacy against citrus green mold and are considered a potential alternative to benzimidazoles and Iminoctadine triacetate. []

- Prochloraz: This fungicide has shown good efficacy against Pestalotiopsis theae, a fungal pathogen causing leaf blight in sweet persimmon trees. [, ]

- Fluazinam: This fungicide has exhibited effectiveness against both Pestalotiopsis theae and Pythium spp. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.